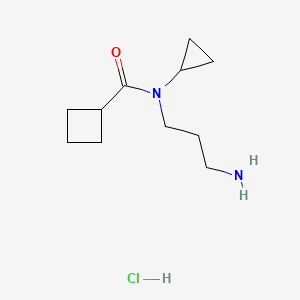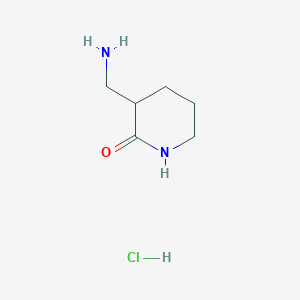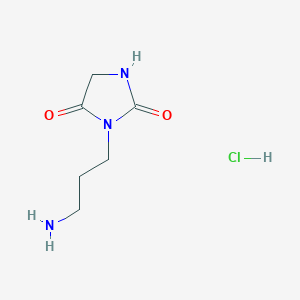![molecular formula C13H8BrClN2O2S B1523800 5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1305325-01-2](/img/structure/B1523800.png)
5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Descripción general
Descripción
“5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” is an organic compound. It is a derivative of pyrrolopyridine, which is a heterocyclic compound .
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” can be represented by the InChI code:1S/C12H8BrN3O2S/c13-11-7-16(12-10(11)6-14-8-15-12)19(17,18)9-4-2-1-3-5-9/h1-8H . Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” could include oxidation, amination, halogenation, and various C–C-bond-formations such as alkenylation, alkynylation, and arylation .Aplicaciones Científicas De Investigación
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field: Organic Chemistry .
- Application Summary: This research involves the catalytic protodeboronation of alkyl boronic esters using a radical approach . The process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Methods of Application: The protodeboronation was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a certain compound .
- Results: The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
-
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry .
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Methods of Application: The Lewis basicity of the ligand determines the reactivity of the boron reagent . For example, BH 3 ·THF > BH 3 ·SMe 2 > BH 3 ·NR 3 .
- Results: The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
-
Reductive Amination
- Scientific Field: Organic Chemistry .
- Application Summary: Reductive amination is a method for the synthesis of amines. This reaction involves the conversion of a carbonyl group to an amine via an intermediate imine .
- Methods of Application: The formyl group into compound 14 was achieved with dimethylamine and sodium triacetoxyborohydride .
- Results: The reaction yielded 87% of the desired product .
-
Reactions at the Benzylic Position
- Scientific Field: Organic Chemistry .
- Application Summary: This research involves reactions at the benzylic position, which is a free radical reaction .
- Methods of Application: NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical .
- Results: The succinimidyl radical removes the magenta hydrogen to form succinimide .
-
Reductive Amination
- Scientific Field: Organic Chemistry .
- Application Summary: Reductive amination is a method for the synthesis of amines. This reaction involves the conversion of a carbonyl group to an amine via an intermediate imine .
- Methods of Application: The formyl group into compound 14 was achieved with dimethylamine and sodium triacetoxyborohydride .
- Results: The reaction yielded 87% of the desired product .
-
Reactions at the Benzylic Position
- Scientific Field: Organic Chemistry .
- Application Summary: This research involves reactions at the benzylic position, which is a free radical reaction .
- Methods of Application: NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical .
- Results: The succinimidyl radical removes the magenta hydrogen to form succinimide .
Safety And Hazards
“5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .
Direcciones Futuras
The future directions for “5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” and similar compounds could involve further exploration of their synthesis, properties, and applications in organic chemistry. The Suzuki–Miyaura coupling and other reactions involving organoboron reagents are areas of ongoing research .
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-7-chloropyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-11-8-9-6-7-17(12(9)13(15)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUFAOLROHWSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=NC(=C32)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1523718.png)
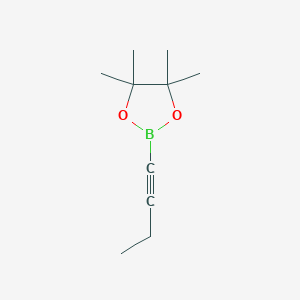
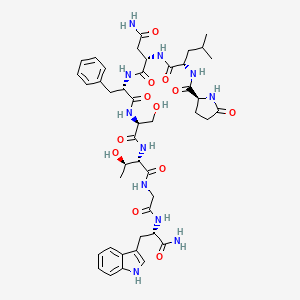
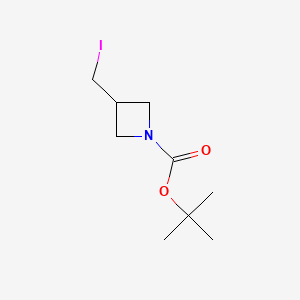
![benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate](/img/structure/B1523726.png)
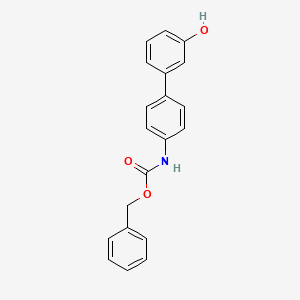
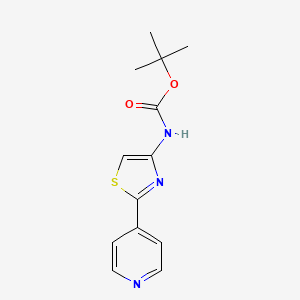
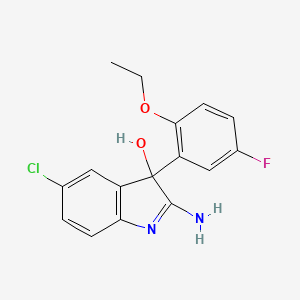
![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)
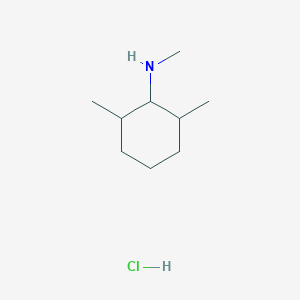
![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1523735.png)
